[1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one

Catalog No.
S1789590
CAS No.
141411-00-9
M.F
C15H24O3
M. Wt
252.354
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-...

CAS Number

141411-00-9

Product Name

[1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one

IUPAC Name

[(2S)-2-[(1R,3aR,7aR)-7a-methyl-4-oxo-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl] acetate

Molecular Formula

C15H24O3

Molecular Weight

252.354

InChI

InChI=1S/C15H24O3/c1-10(9-18-11(2)16)12-6-7-13-14(17)5-4-8-15(12,13)3/h10,12-13H,4-9H2,1-3H3/t10-,12-,13+,15-/m1/s1

InChI Key

GMKVTHVOBSXAST-IKVITTDRSA-N

SMILES

CC(COC(=O)C)C1CCC2C1(CCCC2=O)C

The compound [1R-[1alpha(S),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one* is a complex organic molecule characterized by a unique stereochemistry and functional groups that suggest potential biological activity. This compound features an octahydro-indenone core, which is a bicyclic structure known for its presence in various natural products and synthetic compounds. The presence of an acetyloxy group indicates that it may undergo hydrolysis to release acetic acid, potentially influencing its biological interactions.

There is no current research available on the specific mechanism of action of this indenone. As a research compound, its potential biological activity remains unexplored.

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coat when handling the compound.
  • Work in a well-ventilated fume hood.
  • Store the compound in a cool, dry place away from incompatible chemicals.
  • Dispose of waste according to proper laboratory safety protocols.

The chemical behavior of this compound can be analyzed through various types of reactions:

  • Hydrolysis: The acetyloxy group can be hydrolyzed in the presence of water or enzymes, leading to the formation of the corresponding alcohol and acetic acid.
  • Oxidation-Reduction: Depending on the substituents and conditions, the compound may participate in oxidation-reduction reactions, altering its functional groups.
  • Substitution Reactions: The structure allows for potential nucleophilic substitution at certain positions, particularly where electron-withdrawing groups are present.

These reactions are mediated by specific enzymes in biological systems, which facilitate metabolic pathways involving this compound.

The biological activity of [1R-[1alpha(S),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one* can be predicted using structure-activity relationship (SAR) methodologies. Studies have shown that compounds with similar structural motifs often exhibit significant pharmacological effects. For instance, computational predictions indicate that this compound may interact with various biological targets, potentially exhibiting anti-inflammatory or analgesic properties .

Synthesis of this compound can involve several approaches:

  • Cyclization Reactions: Starting from simpler precursors, cyclization can form the bicyclic structure characteristic of octahydro-indenones.
  • Functional Group Modifications: The introduction of the acetyloxy group can be achieved through acetylation reactions using acetic anhydride or acetyl chloride.
  • Chiral Resolution: Given its stereochemistry, methods such as chiral chromatography may be employed to isolate specific enantiomers.

These methods highlight the complexity and versatility in synthesizing such a compound.

The potential applications of [1R-[1alpha(S),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one* span various fields:

  • Pharmaceuticals: Its predicted biological activities suggest uses in drug development for conditions such as pain management or inflammation.
  • Agriculture: If found to exhibit antimicrobial properties, it could serve as a natural pesticide or fungicide.
  • Cosmetics: The compound may also find applications in formulations aiming to enhance skin health due to potential anti-inflammatory effects.

Interaction studies using computational models like PASS (Prediction of Activity Spectra for Substances) can provide insights into the potential interactions this compound may have with various biological targets. Such studies typically evaluate:

  • Binding Affinity: Assessing how well the compound binds to specific receptors or enzymes.
  • Toxicity Profiles: Evaluating any adverse effects that might arise from its use.
  • Metabolic Pathways: Understanding how the compound is processed within biological systems can inform its safety and efficacy.

These studies are crucial for determining the viability of the compound for therapeutic applications.

Several compounds share structural similarities with [1R-[1alpha(S),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one*, each exhibiting unique properties:

Compound NameStructure TypeNotable Features
OctahydroindeneBicyclic HydrocarbonFound in natural products; used in organic synthesis
2-AcetoxyindeneAcetoxy DerivativeExhibits different reactivity due to acetoxy group
7-MethylindoleIndole DerivativeKnown for diverse biological activities including anti-cancer properties

These compounds highlight variations in functional groups and structural configurations that contribute to their distinct biological activities and applications.

Dates

Last modified: 08-15-2023

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